molecular formula C22H24N6O2 B4512035 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4512035
M. Wt: 404.5 g/mol
InChI Key: HIJNQMCQJYAIHA-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 4-phenylpiperazine substituent at the 3-position of the pyridazinone core and an N-(pyridin-2-ylmethyl)acetamide side chain. The pyridazinone scaffold is well-documented for its diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties . The pyridin-2-ylmethyl group may enhance solubility and modulate binding interactions with biological targets due to its aromatic and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-21(24-16-18-6-4-5-11-23-18)17-28-22(30)10-9-20(25-28)27-14-12-26(13-15-27)19-7-2-1-3-8-19/h1-11H,12-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNQMCQJYAIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Incorporation of the Pyridinylmethylacetamide Group: This step involves the coupling of the pyridazinone intermediate with pyridinylmethylamine derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The pyridazinone core may also interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Phenylpiperazine substituent : Imparts conformational flexibility and receptor-binding versatility, often linked to CNS-targeted activity .

The following table compares structural analogs and their biological activities, emphasizing differences in substituents and pharmacological profiles:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound References
N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide 4-(4-Methoxyphenyl)piperazine substituent; benzyl group instead of pyridin-2-ylmethyl Potent bone resorption inhibition; enhanced solubility due to methoxy group Methoxy substitution improves metabolic stability but reduces CNS penetration compared to phenylpiperazine
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide Pyridin-3-yl substituent; lacks piperazine moiety Anti-inflammatory and analgesic activity (COX-2 inhibition) Absence of piperazine reduces receptor promiscuity; pyridin-3-yl may alter binding orientation
2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Thiophene substituent; ethoxyphenyl-acetamide side chain Antitumor activity (IC50 = 0.40 μM); neuroprotective effects Thiophene enhances π-electron density but may reduce metabolic stability compared to phenylpiperazine
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophene and acetylamino groups Antimicrobial activity; structural similarity to HLE (human leukocyte elastase) inhibitors Acetylamino group introduces hydrogen-bonding potential but lacks piperazine’s conformational flexibility
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual methoxyphenyl substituents COX-1/2 inhibition; improved solubility Dual methoxy groups increase polarity but may limit blood-brain barrier penetration
Key Insights from Structural Comparisons :

Piperazine vs. Aromatic Substituents :

  • The 4-phenylpiperazine group in the target compound confers receptor-binding versatility, distinguishing it from analogs with simple phenyl or thiophene substituents . Piperazine-containing analogs often exhibit enhanced CNS activity due to improved interactions with neurotransmitter receptors .

Acetamide Side Chain Modifications: Replacement of the pyridin-2-ylmethyl group with benzyl (e.g., N-benzyl analogs) reduces polarity and may alter pharmacokinetic profiles .

Biological Activity Trends :

  • Thiophene-containing analogs (e.g., ) show stronger enzyme inhibition (e.g., HLE, COX-2) but lower metabolic stability due to sulfur’s susceptibility to oxidation .
  • Methoxy-substituted compounds (e.g., ) exhibit improved solubility but reduced blood-brain barrier penetration, limiting CNS applications .

Q & A

Q. How can researchers confirm the structural identity and purity of this compound during synthesis?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, confirming functional groups like the pyridazinone ring and acetamide linkage. Mass Spectrometry (MS) verifies molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) bonds .
  • Purity assessment requires High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to detect impurities. For example, highlights chromatography for isolating intermediates .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

  • The synthesis typically involves multi-step reactions , starting with pyridazinone core formation, followed by piperazine substitution and acetamide coupling. Key steps include:
  • Nucleophilic substitution at the pyridazinone’s 3-position with 4-phenylpiperazine.
  • Amide coupling between the pyridazinone-acetic acid derivative and pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt .
    • Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading. emphasizes purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing reaction intermediates?

Methodological Answer:

  • NMR (¹H and ¹³C) is indispensable for tracking substituent addition (e.g., phenylpiperazine vs. morpholine). For example, uses NMR to confirm hydrazide derivatives .
  • MS/MS fragmentation patterns help identify side products, such as incomplete substitutions or oxidation by-products (e.g., hydrogen peroxide-induced artifacts noted in ) .

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be resolved?

Methodological Answer:

  • Conduct Structure-Activity Relationship (SAR) studies to isolate critical pharmacophores. For instance, shows that replacing the thiophene group with phenylpiperazine alters enzyme inhibition (e.g., elastase vs. COX-2) .
  • Use molecular docking to compare binding modes. If analogs show conflicting cytotoxicity (e.g., ’s AGS cell data), validate via isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies address low yields in the final amide coupling step?

Methodological Answer:

  • Activation of carboxylic acids : Replace standard coupling agents with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield, as suggested in for similar acetamide derivatives .
  • By-product analysis : Use LC-MS to identify competing reactions (e.g., esterification vs. amidation) and adjust protecting groups .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like human leukocyte elastase () or cyclooxygenase-2 (COX-2) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like serotonin or dopamine transporters, leveraging the phenylpiperazine moiety’s affinity for CNS targets .

Q. What experimental designs mitigate oxidative degradation during storage?

Methodological Answer:

  • Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 3 months) with HPLC monitoring. notes susceptibility to oxidation with H₂O₂ .
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the acetamide group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide

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